Turosteride is a synthetic compound classified as a selective inhibitor of the enzyme 5α-reductase, specifically targeting the type II isoform. This enzyme plays a crucial role in the conversion of testosterone to dihydrotestosterone, a more potent androgen that is implicated in various androgen-related conditions, including benign prostatic hyperplasia and androgenic alopecia. The compound is primarily studied for its potential therapeutic applications in these areas.
Turosteride belongs to the class of steroidal compounds and is derived from steroidal precursors. Its classification as a 5α-reductase inhibitor places it in a category of drugs that are utilized for managing conditions associated with excessive androgen activity. The molecular formula for Turosteride is , and its molecular weight is approximately 459.7 g/mol.
The synthesis of Turosteride involves several steps starting from steroidal precursors. Typical methods include:
An example synthesis route includes the use of sodium periodate and potassium permanganate in a reflux setup, which allows for the selective modification of steroid structures to yield Turosteride .
Turosteride's structure can be described using its IUPAC name: 6,9a,11a-trimethyl-7-oxo-N-propan-2-yl-N-(propan-2-ylcarbamoyl)-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]quinoline-1-carboxamide.
Key structural data includes:
The compound features multiple functional groups that contribute to its biological activity as an enzyme inhibitor.
Turosteride undergoes various chemical reactions typical of steroid derivatives:
These reactions are essential for modifying Turosteride during synthesis or for exploring its reactivity in biological systems.
Turosteride acts by selectively inhibiting the type II isoform of 5α-reductase. This inhibition prevents the conversion of testosterone into dihydrotestosterone, leading to reduced levels of this potent androgen hormone. The mechanism involves binding to the active site of the enzyme, effectively blocking its activity and altering androgen metabolism pathways .
Turosteride exhibits specific physical properties that are significant for its application:
Chemical properties include stability under standard laboratory conditions but may vary under extreme pH or temperature conditions .
Turosteride has several notable applications in scientific research:
Turosteride (chemical name: 1-(4-methyl-3-oxo-4-aza-5α-androstane-17β-carbonyl)-1,3-diisopropylurea; code FCE 26073) is a synthetic 4-azasteroid derivative with the molecular formula C₂₇H₄₅N₃O₃ and a molar mass of 459.675 g/mol. Its structure features a modified androstane skeleton where:
The stereochemistry includes multiple chiral centers with configurations critical for activity:
WMPQMBUXZHMEFZ-YJPJVVPASA-N
, confirming its unique stereochemical configuration [1] [4]. Table 1: Molecular Properties of Turosteride
Property | Value |
---|---|
CAS Registry Number | 137099-09-3 |
Molecular Formula | C₂₇H₄₅N₃O₃ |
Molar Mass | 459.675 g/mol |
Isomeric SMILES | C[C@@]12C@([H])[C@@]3([H])C@([H])CC1 |
InChIKey | WMPQMBUXZHMEFZ-YJPJVVPASA-N |
Turosteride belongs to the 4-azasteroid class, synthesized through a multi-step strategy centered on modifying testosterone’s backbone:
The synthesis emphasizes stereoselectivity at C5 and C17 to preserve bioactivity. Purification typically involves crystallization from methanol/water mixtures, yielding >98% purity confirmed by HPLC and nuclear magnetic resonance (NMR) spectroscopy [1].
Structural optimization of turosteride focused on enhancing 5α-reductase inhibition while minimizing off-target effects:
C17 Chain Variations:Replacing diisopropylurea with bulkier groups (e.g., tert-butyl) reduced solubility without improving potency. Smaller chains (e.g., dimethylurea) decreased type II isozyme affinity [1] [4].
A-Ring Modifications:
6-Methylene substitution: Improved type I inhibition but reduced type II selectivity [7]
N-Methyl Position:Relocating methylation to C1 instead of C4 abolished activity, confirming the 4-aza-3-oxo motif’s essential role [1].
Table 2: Comparative 5α-Reductase Inhibition of Turosteride and Analogues
Compound | 5α-Reductase IC₅₀ (nM) | Selectivity Ratio | |
---|---|---|---|
Human Type I | Human Type II | Type II:I | |
Turosteride | 825 | 55 [3] | 15:1 |
Finasteride | 360 | 69 [7] | 5:1 |
6-Methylene-Turo | 210 | 120 | 1.75:1 |
1-Aza-Turosteride | >10,000 | >10,000 | N/A |
Turosteride’s 15-fold selectivity for type II 5α-reductase over type I remains superior to early analogs. This selectivity profile minimizes off-target effects on hepatic and neurosteroid metabolism mediated by type I isozymes [4] [7].
Table 3: Key Compounds in 4-Azasteroid Development
Compound Name | Structural Features | Primary Application |
---|---|---|
Turosteride | 4-Methyl-3-oxo-17β-diisopropylcarbamoyl | BPH, prostate cancer research |
Finasteride | 1,2-Didehydro-4-methyl-3-oxo-17β-t-butylamide | Marketed BPH/alopecia drug |
Dutasteride | 1,2-Didehydro-4-methyl-3-oxo-17β-bis(trifluoromethyl)phenylamide | Dual type I/II inhibitor |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1